![molecular formula C8H9ClO3 B3111234 4-Chloro-2,5-dimethoxyphenol CAS No. 18211-01-3](/img/structure/B3111234.png)
4-Chloro-2,5-dimethoxyphenol
Overview
Description
4-Chloro-2,5-dimethoxyphenol is a chemical compound with the molecular formula C8H9ClO3 . It contains a total of 21 bonds: 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of 4-Chloro-2,5-dimethoxyphenol involves taking 2,5-dimethoxyaniline as a raw material and copper chloride as a reaction system catalyst . Oxygen is introduced into a 9N hydrochloric acid solution to react for 8 hours at 95 ℃ . After the reaction is finished, the mixture is cooled to normal temperature, filtered, alkalified, and filtered again to obtain a crude product . The conversion of the reaction was 100% and the selectivity was 95% . After the crude product is purified by reduced pressure distillation, the content of the product is 98.85 percent, and the yield is 94.93 percent .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,5-dimethoxyphenol consists of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 2 aromatic ethers .Chemical Reactions Analysis
The amphetamine-derived designer drug 4-chloro-2,5-dimethoxyamphetamine (DOC) is metabolized by O-demethylation at position 2 or 5 of the phenyl ring partly followed by glucuronidation and/or sulfation . This process allows the detection of an intake of a dose of DOC in rat urine that corresponds to a common drug user’s dose .Physical And Chemical Properties Analysis
The base form of 4-Chloro-2,5-dimethoxyphenol has a molecular weight of 229 . The HCl form has a molecular weight of 266 and a melting point of 194.6°C .Safety and Hazards
4-Chloro-2,5-dimethoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it is toxic if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
4-chloro-2,5-dimethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVFYLQHFWDKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxyphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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